An In-depth Technical Guide to 5-Chloro-thiophene-2-carboxylic acid (CAS 24065-33-6)
An In-depth Technical Guide to 5-Chloro-thiophene-2-carboxylic acid (CAS 24065-33-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Chloro-thiophene-2-carboxylic acid, with the CAS registry number 24065-33-6, is a halogenated heterocyclic carboxylic acid. It serves as a pivotal building block in organic synthesis, most notably as a key intermediate in the manufacture of the anticoagulant medication Rivaroxaban.[1][2] Its thiophene (B33073) core, substituted with both a chloro and a carboxylic acid group, provides two reactive sites for further chemical modifications, making it a versatile reagent in the development of novel pharmaceutical and agrochemical compounds. This document provides a comprehensive overview of its chemical and physical properties, spectroscopic data, safety and handling information, and detailed experimental protocols for its synthesis and application.
Physicochemical and Spectroscopic Properties
The fundamental properties of 5-Chloro-thiophene-2-carboxylic acid are summarized in the tables below. These data are essential for its handling, characterization, and use in synthetic chemistry.
General and Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₅H₃ClO₂S | [3][4] |
| Molecular Weight | 162.59 g/mol | [3][4] |
| Appearance | White to cream or light yellow crystalline powder | [3] |
| Melting Point | 154-158 °C | [2][3] |
| Boiling Point | 287.0 ± 20.0 °C (Predicted) | [3] |
| pKa | 3.32 ± 0.10 (Predicted) |
Solubility
| Solvent | Solubility | Reference |
| DMSO | ≥ 100 mg/mL (615.04 mM) | [5] |
| Methanol | Soluble | |
| Chloroform | Soluble | |
| Dichloromethane (B109758) | Soluble | |
| Ethyl Acetate | Soluble | |
| Acetone | Soluble | |
| Water | Slightly soluble |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and purity assessment of 5-Chloro-thiophene-2-carboxylic acid.
¹H NMR Spectroscopy
The proton NMR spectrum of 5-Chloro-thiophene-2-carboxylic acid exhibits two doublets in the aromatic region, corresponding to the two protons on the thiophene ring. The carboxylic acid proton typically appears as a broad singlet at a downfield chemical shift.
¹³C NMR Spectroscopy
The carbon NMR spectrum shows five distinct signals corresponding to the five carbon atoms in the molecule. The carboxyl carbon is characteristically found in the downfield region of the spectrum (typically 165-185 ppm).[6][7]
| Carbon Atom | Chemical Shift (ppm) Range |
| C=O (Carboxylic Acid) | 165-185 |
| Thiophene Ring Carbons | 120-150 |
Infrared (IR) Spectroscopy
The IR spectrum of 5-Chloro-thiophene-2-carboxylic acid displays characteristic absorption bands. A broad band in the region of 2500-3300 cm⁻¹ is indicative of the O-H stretching of the carboxylic acid. A sharp, strong absorption around 1700 cm⁻¹ corresponds to the C=O (carbonyl) stretching vibration. Additional peaks in the fingerprint region are associated with the C-Cl, C-S, and C-H bonds of the thiophene ring.[8]
Mass Spectrometry
The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M+) is expected at m/z 162, with a characteristic isotopic pattern for the presence of one chlorine atom (M+2 peak at approximately one-third the intensity of the M+ peak).
Safety and Handling
5-Chloro-thiophene-2-carboxylic acid is classified as an irritant and requires careful handling in a laboratory setting.
GHS Hazard Information
-
Pictogram: GHS07 (Exclamation Mark)
-
Signal Word: Warning
-
Hazard Statements:
-
H317: May cause an allergic skin reaction.
-
H319: Causes serious eye irritation.
-
-
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Personal Protective Equipment (PPE)
When handling 5-Chloro-thiophene-2-carboxylic acid, it is mandatory to use appropriate personal protective equipment, including:
-
Safety goggles or a face shield
-
Chemical-resistant gloves
-
A lab coat or other protective clothing
-
A NIOSH-approved respirator if dust is generated
Experimental Protocols
Synthesis of 5-Chloro-thiophene-2-carboxylic acid
Several synthetic routes to 5-Chloro-thiophene-2-carboxylic acid have been reported. A common and effective method involves the oxidation of 5-chloro-2-thiophenecarboxaldehyde.[9][10]
Protocol: One-pot synthesis from 2-Thiophenecarboxaldehyde [10][11]
-
Chlorination: In a suitable reaction vessel, dissolve 2-thiophenecarboxaldehyde in a solvent. Introduce or add a chlorinating agent (e.g., chlorine gas). Maintain the reaction at a controlled temperature until the starting material is consumed (monitored by TLC or HPLC). The intermediate, 5-chloro-2-thiophenecarboxaldehyde, is used directly in the next step without isolation.
-
Oxidation: Prepare a pre-cooled solution of sodium hydroxide (B78521). Slowly add the solution containing 5-chloro-2-thiophenecarboxaldehyde to the sodium hydroxide solution, maintaining a low temperature (e.g., -5 to 0 °C).
-
After the addition is complete, slowly introduce chlorine gas while maintaining the temperature between 15-30 °C.
-
Once the reaction is complete (monitored by TLC or HPLC), cool the mixture to 5-10 °C and quench the reaction by adding a 10% aqueous solution of sodium sulfite.
-
Work-up and Purification: Add an organic solvent such as dichloromethane for extraction to remove impurities. Separate the aqueous layer and acidify it with 30% hydrochloric acid to a pH of 1-2.
-
A white solid will precipitate. Collect the solid by suction filtration.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 5-Chloro-thiophene-2-carboxylic acid.
-
Dry the final product under reduced pressure.
Synthesis of 5-Chloro-thiophene-2-carboxylic acid.
Application in the Synthesis of Rivaroxaban
5-Chloro-thiophene-2-carboxylic acid is a crucial precursor in the synthesis of the direct Factor Xa inhibitor, Rivaroxaban. The following protocol outlines the amide coupling step.
Protocol: Amide Coupling to form Rivaroxaban [12][13]
-
Acid Chloride Formation: In a round-bottom flask, treat 5-Chloro-thiophene-2-carboxylic acid with an excess of thionyl chloride. Reflux the mixture for approximately 2 hours. After the reaction is complete, remove the excess thionyl chloride under vacuum to yield the crude 5-chlorothiophene-2-carbonyl chloride.
-
Amide Coupling: Dissolve the crude acid chloride in an anhydrous solvent such as dichloromethane. In a separate flask, prepare a solution of 4-{4-[(5S)-5-(aminomethyl)-2-oxo-1,3-oxazolidin-3-yl]phenyl}morpholin-3-one and a base (e.g., triethylamine) in anhydrous dichloromethane.
-
Cool the amine solution to 0 °C and slowly add the solution of 5-chlorothiophene-2-carbonyl chloride.
-
Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature, stirring for an additional 2 hours.
-
Work-up and Purification: Filter the reaction mixture and wash the filter cake with dichloromethane. The collected solid is the crude Rivaroxaban.
-
Further purification can be achieved by recrystallization from a suitable solvent to yield pure Rivaroxaban.
Synthesis of Rivaroxaban from 5-Chloro-thiophene-2-carboxylic acid.
Conclusion
5-Chloro-thiophene-2-carboxylic acid is a compound of significant industrial importance, primarily due to its role in the synthesis of Rivaroxaban. This guide has provided a detailed overview of its chemical and physical properties, spectroscopic data, and essential protocols for its synthesis and application. The provided information is intended to support researchers and professionals in the fields of medicinal chemistry and process development in the safe and effective use of this versatile chemical intermediate.
References
- 1. Rivaroxaban synthesis - chemicalbook [chemicalbook.com]
- 2. 5-Chlorothiophene-2-carboxylic acid | 24065-33-6 [chemicalbook.com]
- 3. 5-chlorothiophene-2-carboxylic acid Manufacturer, Supplier, Hyderabad [prasannabiomolecules.in]
- 4. 5-Chloro-2-thiophenecarboxylic acid | C5H3ClO2S | CID 95048 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. myneni.princeton.edu [myneni.princeton.edu]
- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 8. 5-Chloro-2-thiophenecarboxylic acid [webbook.nist.gov]
- 9. 5-Chlorothiophene-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 10. CN108840854B - Method for synthesizing 5-chlorothiophene-2-carboxylic acid by one-pot method - Google Patents [patents.google.com]
- 11. CN108840854A - A kind of method of one pot process 5- chlorothiophene -2- carboxylic acid - Google Patents [patents.google.com]
- 12. A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban - PMC [pmc.ncbi.nlm.nih.gov]
- 13. US20170267669A1 - Process for the Preparation of Rivaroxaban - Google Patents [patents.google.com]




